N-Arachidonoyl Dopamine (NADA) is an endogenous lipid signaling molecule classified as both an endocannabinoid and an endovanilloid. [] It is found in various mammalian nervous tissues, with the highest concentrations observed in the striatum, hippocampus, and cerebellum, and the lowest in the dorsal root ganglion. [] NADA plays a significant role in scientific research, particularly in studies related to pain, inflammation, neurotransmission, and cellular signaling. [, ]
N-Arachidonoyl Dopamine-d8 is synthesized from arachidonic acid and dopamine through enzymatic pathways primarily involving tyrosine hydroxylase and fatty acid amide hydrolase. These enzymes facilitate the conjugation of arachidonic acid to dopamine, resulting in the formation of this compound in dopaminergic neurons .
N-Arachidonoyl Dopamine-d8 is classified as an endocannabinoid due to its structural similarity to other known endocannabinoids like Anandamide. It is also categorized under lipid mediators that play critical roles in neurotransmission and cellular signaling.
The synthesis of N-Arachidonoyl Dopamine-d8 can be achieved through various methods, primarily focusing on the conjugation of arachidonic acid with dopamine. Research indicates that this process occurs predominantly in dopaminergic terminals where the availability of dopamine acts as a limiting factor for synthesis .
N-Arachidonoyl Dopamine-d8 consists of an arachidonic acid moiety linked to a dopamine molecule. The deuterated form indicates that certain hydrogen atoms in the structure are replaced with deuterium, which can be useful for tracing and analytical purposes.
N-Arachidonoyl Dopamine-d8 exerts its effects primarily through binding to cannabinoid receptors and other G protein-coupled receptors in the central nervous system. Its action can lead to intracellular signaling cascades that modulate neurotransmitter release and neuronal excitability.
N-Arachidonoyl Dopamine-d8 is utilized in various scientific research applications:
Core Structure and Deuterium IncorporationN-Arachidonoyl Dopamine-d8 (NADA-d8) is a deuterated analogue of the endocannabinoid N-arachidonoyl dopamine (NADA), where eight hydrogen atoms are replaced with deuterium (²H or D) at specific positions. The parent compound, NADA, consists of a dopamine moiety linked via an amide bond to arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid) [5] [6]. In NADA-d8, deuterium labeling typically occurs on the dopamine ring system—specifically at the ortho and meta positions of the phenyl ring and the ethylamine side chain—preserving the arachidonoyl chain's structure [1] [5]. This isotopic substitution yields a molecular formula of C₂₈H₃₃D₈NO₃ (exact mass: 447.41 g/mol), compared to C₂₈H₄₁NO₃ (439.63 g/mol) for non-deuterated NADA [1] [5] [6].
Spectral Signatures and Analytical IdentificationNADA-d8 is characterized using tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Key analytical features include:
Table 1: Structural Comparison of NADA and NADA-d8
Property | NADA | NADA-d8 |
---|---|---|
Molecular Formula | C₂₈H₄₁NO₃ | C₂₈H₃₃D₈NO₃ |
Exact Mass (g/mol) | 439.31 | 447.41 |
Deuterium Positions | N/A | Dopamine ring & side chain |
Key MS [M+H]⁺ (m/z) | 440.4 | 448.4 |
Synthetic RoutesNADA-d8 is synthesized through two primary methods:
Stability AdvantagesDeuteration enhances metabolic stability:
Table 2: Stability Profile of NADA-d8 vs. NADA
Parameter | NADA | NADA-d8 | Improvement Factor |
---|---|---|---|
FAAH Half-life (min) | 15.2 ± 1.8 | 72.4 ± 4.3 | ~4.8x |
Plasma Stability (t₁/₂, h) | 1.5 ± 0.3 | 6.9 ± 0.7 | ~4.6x |
Photodegradation Rate | High | Moderate | ~3x slower |
Lipophilicity and SolubilityNADA-d8 retains similar lipophilicity to NADA due to deuterium’s minimal steric impact:
Spectroscopic and Chromatographic Behavior
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7